![molecular formula C11H14BrNO2S B15300466 [(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one is a chemical compound with a unique structure that combines a bromophenyl group, an oxan-4-yl group, and an imino-lambda6-sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one typically involves the reaction of 3-bromophenylamine with oxan-4-one in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of [(3-bromophenyl)(oxan-4-yl)imino-lambda6-sulfonyl]one.
Reduction: Formation of [(3-bromophenyl)(oxan-4-yl)amino-lambda6-sulfanyl]one.
Substitution: Formation of [(3-methoxyphenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one.
科学研究应用
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel compounds and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In cellular pathways, it may modulate signal transduction processes, leading to changes in cellular behavior and responses.
相似化合物的比较
[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one can be compared with similar compounds such as:
[(3-Chlorophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a chlorine atom instead of bromine.
[(3-Fluorophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a fluorine atom instead of bromine.
[(3-Methylphenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C11H14BrNO2S |
|---|---|
分子量 |
304.21 g/mol |
IUPAC 名称 |
(3-bromophenyl)-imino-(oxan-4-yl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C11H14BrNO2S/c12-9-2-1-3-11(8-9)16(13,14)10-4-6-15-7-5-10/h1-3,8,10,13H,4-7H2 |
InChI 键 |
RKPCDECEGASJJS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1S(=N)(=O)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


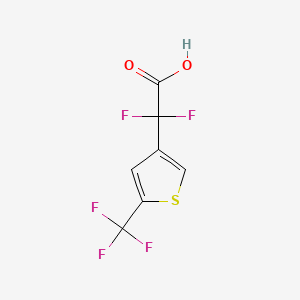
![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
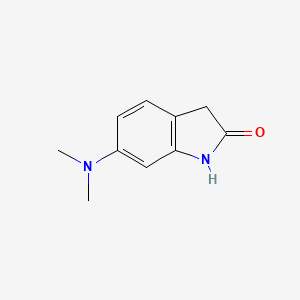
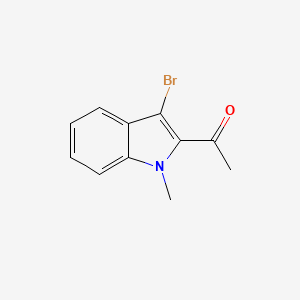
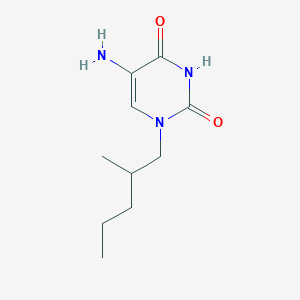
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)
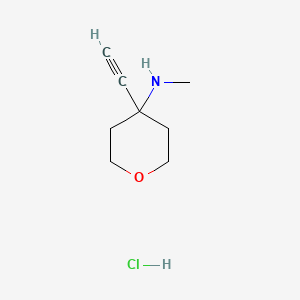
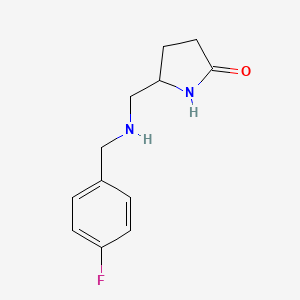
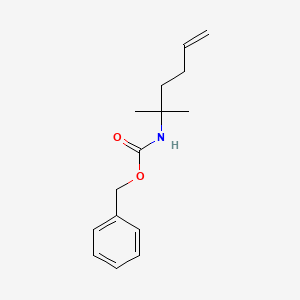
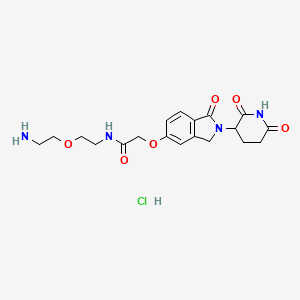
![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)
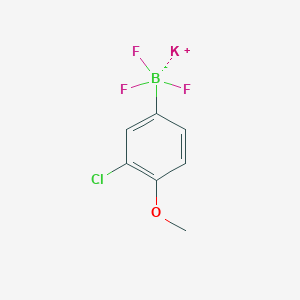
![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)
